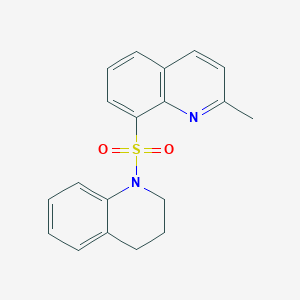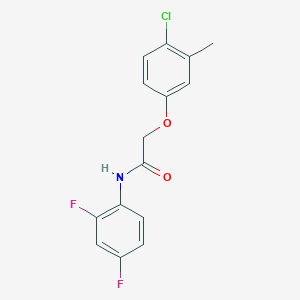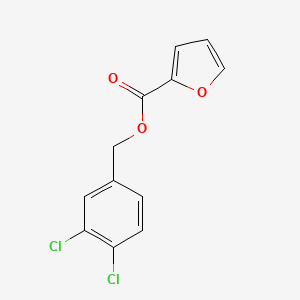
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound has been found to possess various biological activities and has been studied for its potential use in treating a range of diseases.
Mécanisme D'action
The mechanism of action of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of inflammation. Additionally, it has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its broad range of biological activities. This compound has been found to possess anti-inflammatory, antitumor, and antimicrobial activities, making it a useful tool for studying these biological processes. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of using 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be challenging and time-consuming. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in treating neurodegenerative diseases and other conditions. Finally, more research is needed to explore the potential of this compound as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline is carried out through a multi-step process. The initial step involves the reaction of 2-methylquinoline with chlorosulfonic acid to form 2-methylquinoline-8-sulfonic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt of 2-methylquinoline-8-sulfonic acid. The final step involves the reaction of the sodium salt with 3,4-dihydroquinoline to form 8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline.
Applications De Recherche Scientifique
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline has been studied for its potential use in treating a range of diseases. This compound has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14-11-12-16-7-4-10-18(19(16)20-14)24(22,23)21-13-5-8-15-6-2-3-9-17(15)21/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKBWUTMGPLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCCC4=CC=CC=C43)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)


![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)

![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
